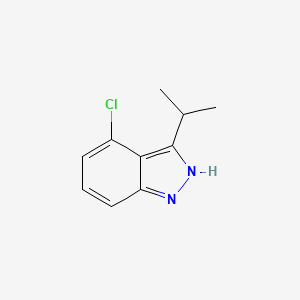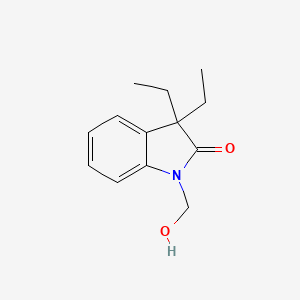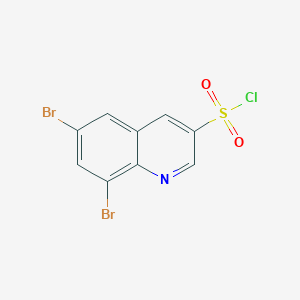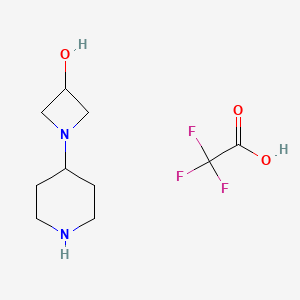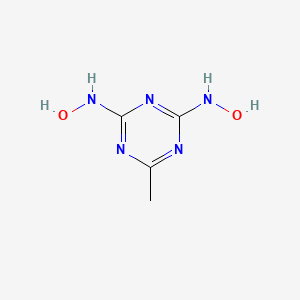
N,N'-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) typically involves the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) can undergo various chemical reactions, including:
Oxidation: The hydroxylamine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine groups can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.
科学研究应用
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. The hydroxylamine groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazine ring can also serve as a scaffold for binding to specific enzymes or receptors, modulating their activity and function.
相似化合物的比较
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: A precursor in the synthesis of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine).
2,4-Diamino-6-methyl-1,3,5-triazine: Another triazine derivative with similar structural features.
Uniqueness
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) is unique due to the presence of hydroxylamine groups, which impart distinct chemical reactivity and potential applications. The combination of the triazine ring and hydroxylamine groups makes this compound versatile for various scientific and industrial applications.
属性
分子式 |
C4H7N5O2 |
|---|---|
分子量 |
157.13 g/mol |
IUPAC 名称 |
N-[4-(hydroxyamino)-6-methyl-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C4H7N5O2/c1-2-5-3(8-10)7-4(6-2)9-11/h10-11H,1H3,(H2,5,6,7,8,9) |
InChI 键 |
PWUQPBCQWBXLCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC(=N1)NO)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

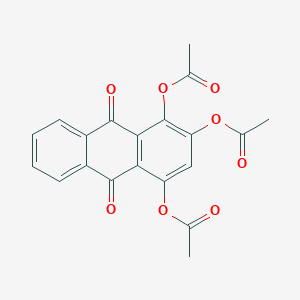

![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
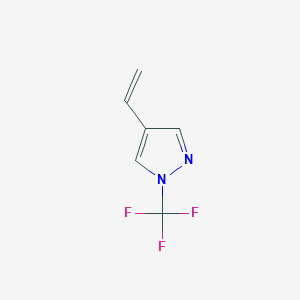
![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
